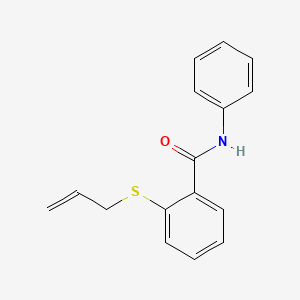

2-(allylthio)-N-phenylbenzamide

Description

2-(Allylthio)-N-phenylbenzamide is a sulfur-containing benzamide derivative characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at the ortho position of the benzamide scaffold. This compound belongs to a broader class of benzamide derivatives, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

N-phenyl-2-prop-2-enylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHSUYQYFKSNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(N-Allylsulfamoyl)-N-propylbenzamide

- Structure : Features a sulfamoyl (-SO₂-NH-) group instead of a thioether (-S-) linkage. The allyl group is attached to the sulfamoyl nitrogen, and the benzamide nitrogen is substituted with a propyl chain.

- Synthesis : Prepared via nucleophilic substitution reactions, followed by crystallization for structural validation. Characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations to study intermolecular interactions and electronic properties .

Naphthaquinone Derivatives with Allylthio Groups

- Example : 2-(Allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (from ).

- Synthesis: Synthesized via substitution of chlorine in chloronaphthaquinones with allyl mercaptan. Purified via column chromatography and characterized by FT-IR, NMR, and mass spectrometry .

- Key Differences: The naphthaquinone core introduces redox-active properties absent in benzamides, making these compounds relevant in oxidative stress-related applications.

Selenium-Containing Analogs

- Example : 2-[(Phenylthio)selanyl]-N-phenylbenzamide (from ).

- Synthesis: Derived from ebselen via reactions with thiophenol. Characterized by NMR (¹H, ¹³C, ⁷⁷Se) and HRMS .

- Key Differences : Replacement of sulfur with selenium alters electronic properties and enhances antioxidant activity due to selenium’s redox versatility.

Physicochemical and Spectroscopic Properties

| Compound | Molecular Formula | Key Characterization Techniques | Notable Properties |

|---|---|---|---|

| 2-(Allylthio)-N-phenylbenzamide | C₁₆H₁₅NOS | NMR, FT-IR, MS (inferred from analogs) | Flexible allylthio group; moderate polarity |

| 2-(N-Allylsulfamoyl)-N-propylbenzamide | C₁₃H₁₈N₂O₂S | X-ray diffraction, Hirshfeld analysis | High crystallinity; strong hydrogen bonding |

| Selenium analogs (e.g., 6c) | C₁₉H₁₅NOSeS | ⁷⁷Se NMR, HRMS | Redox activity; enhanced stability |

Computational and Theoretical Insights

- Similar analyses for this compound would predict reactivity at the sulfur atom.

- Conformational Flexibility: The allylthio group’s rotational freedom (evident in naphthaquinone analogs) may enhance binding to hydrophobic pockets in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.